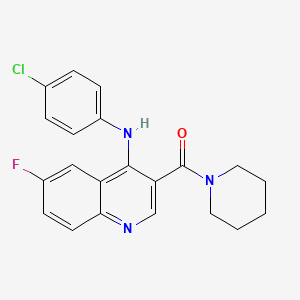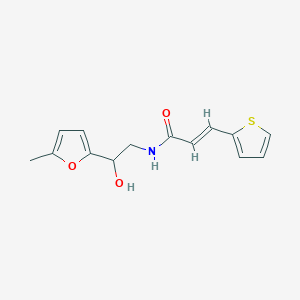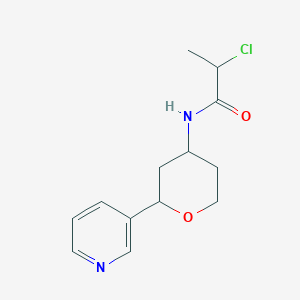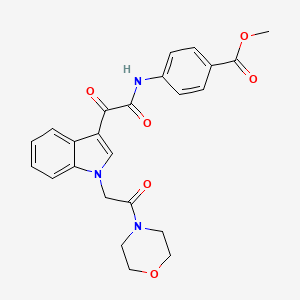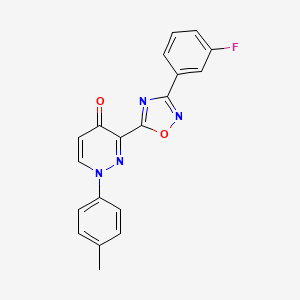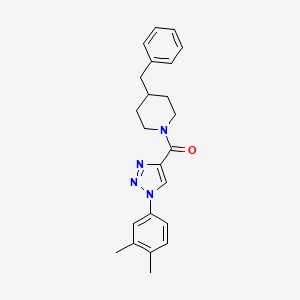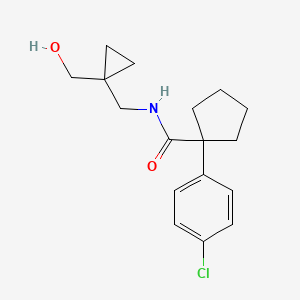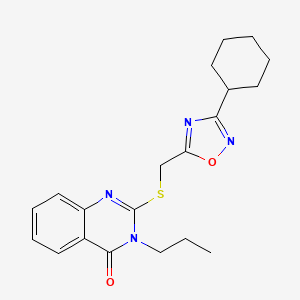
2-(((3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a quinazolinone derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
The compound of interest, due to its structural complexity involving quinazolinone and oxadiazole moieties, has been the subject of synthetic and characterization efforts aimed at exploring its potential biological activities. For instance, the synthesis of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings has been reported, indicating a methodological exploration into structurally similar compounds. These efforts underline the synthetic accessibility and the importance of structural characterization in understanding the compound's potential applications (Dewangan et al., 2016).
Biological Activities
Research has focused on evaluating the analgesic and anti-inflammatory activities of quinazolinone derivatives, including those with oxadiazole structures. This points to a broader investigation into the medicinal chemistry of these compounds. Specific derivatives have shown potent activities, suggesting potential therapeutic applications (Dewangan et al., 2016).
Structural Analogues and Chemical Reactions
Studies on quinazolinone and oxadiazole derivatives extend to understanding their chemical behavior, including reactions with various chemical agents to produce novel derivatives. This research aspect is crucial for developing new compounds with enhanced biological activities or other desirable properties (Saeed et al., 2014).
Anticancer Properties
There is a growing body of work exploring the anticancer properties of quinazolinone derivatives. These studies aim to identify novel anticancer agents by synthesizing and testing various derivatives for their cytotoxic effects against different cancer cell lines, thereby contributing to the development of new cancer therapies (Hassanzadeh et al., 2019).
Molecular Docking and Antitumor Activity
Further research includes molecular docking studies to understand the interaction between quinazolinone derivatives and target proteins, providing insights into their mechanism of action at the molecular level. These studies complement the biological activity assays, offering a holistic approach to drug development from synthesis to action mechanism elucidation (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-2-12-24-19(25)15-10-6-7-11-16(15)21-20(24)27-13-17-22-18(23-26-17)14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKGQZGGWBFWKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
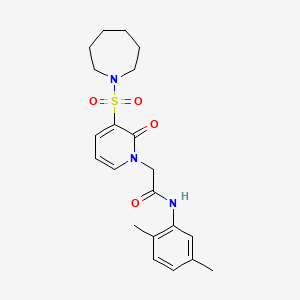
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)
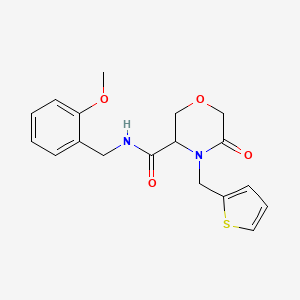
![1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2385243.png)
![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)
